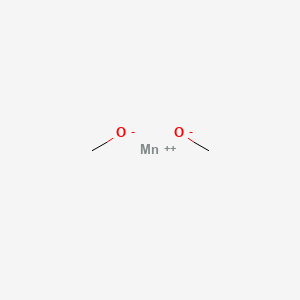

Manganese(II) methoxide

Overview

Description

Manganese(II) methoxide is a compound used in biochemical research and in carboxylating active methylene compounds . It is a product of the Thermo Scientific brand, originally part of the Alfa Aesar product portfolio .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related research indicates that manganese(II) complexes can be synthesized and characterized . For instance, a series of manganese(II) complexes supported by cyclopentadienyl-phosphine ligands have been synthesized .Chemical Reactions Analysis

Manganese(II) ions can undergo various reactions. In basic solutions, H2O2 oxidizes Mn(II) to Mn(IV), giving a brown precipitate . Sodium hydroxide precipitates manganese(II) hydroxide . Solid sodium bismuthate oxidizes Mn2+ to purple MnO−4 without heating .Physical And Chemical Properties Analysis

This compound has a molecular weight of 117.006 g/mol . It is soluble in methanol and is moisture sensitive . The density at 20℃ is 0.86 g/mL . The boiling point at normal pressure is 65℃ .Scientific Research Applications

1. Sensor Technology

Manganese(II) complexes, including those related to Manganese(II) methoxide, have been utilized in developing sensors. For example, a manganese(II) complex was used as a selective membrane in PVC matrix for Mn(II) ions detection, showing a wide concentration range response and fast response time (Sheikhshoaie, Shamspur, & Ebrahimipur, 2012).

2. Phosphorescent Material Development

Manganese(II) complexes, including this compound derivatives, are emerging as a new generation of phosphorescent materials. Their applications are expanding in fields like organic electroluminescence, information recording, and temperature sensors due to their high efficiency and diverse structural designs (Tao, Liu, & Wong, 2020).

3. Electrochemical Energy Storage

Manganese oxides, closely related to this compound, are significant in the development of rechargeable lithium-ion batteries. They are preferred for their cost and environmental advantages, showcasing potential in advanced battery technologies (Thackeray et al., 2018).

4. Optoelectronic Applications

Luminescent manganese(II) complexes, akin to this compound, have notable optoelectronic applications. They are being explored for use in organic light-emitting diodes, information storage, and opto-electronic switches, attributed to their excellent photophysical properties (Qin et al., 2020).

5. Enhancing Battery Performance

Research into preintercalation strategies in manganese oxides, related to this compound, is advancing battery technology. This strategy is crucial in overcoming issues like low conductivity and structural instability, thereby enhancing the performance of MnO2 cathodes in various types of batteries (Zhao et al., 2020).

6. Environmental Applications

Manganese(II) compounds, including this compound, are involved in environmental applications such as leaching of manganese ores. These processes are vital in industries like steel, catalysts, and batteries (Sinha & Purcell, 2019).

7. Water Splitting for Energy

Manganese oxides, related to this compound, are studied for their role in efficient water splitting at neutral pH. This is a significant step toward sustainable energy sources (Yamaguchi et al., 2014).

8. Biological and Abiotic Oxidation Studies

Manganese(II) compounds, including this compound, are researched for their roles in both biological and abiotic oxidation processes. This research helps in understanding manganese-rich environments and their geological implications (Johnson et al., 2016).

Safety and Hazards

Future Directions

While specific future directions for Manganese(II) methoxide were not found, related research indicates that manganese oxides, produced through the Mn(II) oxidation process driven by microbes, have high oxidative reactivity and strong absorption capacity for many emerging pollutants . This suggests potential future applications in environmental remediation processes .

Mechanism of Action

Target of Action

Manganese(II) methoxide is primarily used as a biochemical for proteomics research . It is also used in the carboxylation of active methylene compounds . The primary targets of this compound are therefore proteins involved in proteomics research and active methylene compounds.

Mode of Action

It is known that manganese plays a role in numerous biogeochemical cycles . The oxidation of Mn(II) to Mn(III/IV) involves both biotic and abiotic mechanisms, including interactions with microbes, organic matter, light, reactive oxygen species, and mineral surfaces .

Biochemical Pathways

The oxidation of Mn(II) to form nanocrystalline Mn(III/IV) oxides impacts various biochemical pathways. This process is driven by microbes and results in the formation of biogenic manganese oxides (BioMnOx), which are usually amorphous and rich in defects . These oxides possess large surface areas, resulting in high oxidative reactivity and strong absorption capacity for many emerging pollutants .

Pharmacokinetics

It is known that manganese can cross the blood-brain barrier . Manganese in the blood is found as Mn(III) bound to binding sites for Fe(III) on transferrin or as Mn(II) bound to other serum proteins .

Result of Action

The result of the action of this compound is the formation of manganese oxides, which are among the strongest natural oxidants in our environments . These oxides have high oxidative reactivity and strong absorption capacity for many emerging pollutants .

Action Environment

The action of this compound is influenced by various environmental factors. At circumneutral pH, many microbes can facilitate faster Mn(II) oxidation than the chemical process by 4–5 orders of magnitude . Therefore, the pH of the environment plays a crucial role in the action of this compound.

properties

IUPAC Name |

manganese(2+);methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3O.Mn/c2*1-2;/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIRCVPINUNHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[O-].C[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6MnO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436826 | |

| Record name | Manganese(II) methoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7245-20-7 | |

| Record name | Manganese(II) methoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

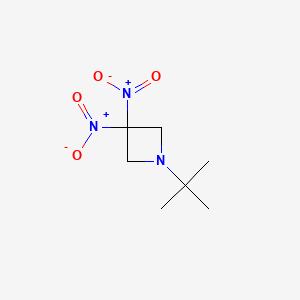

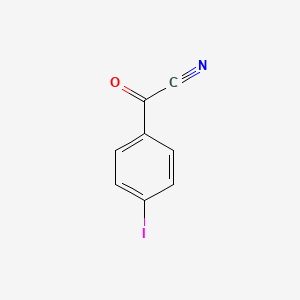

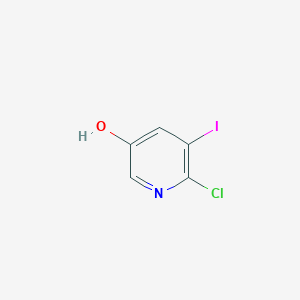

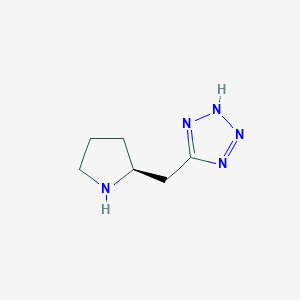

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-](/img/structure/B1610301.png)

![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)